An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine and other functional groups into molecular scaffolds is a cornerstone of rational drug design. Halogenated and alkoxy-substituted phenylboronic acids, in particular, have emerged as indispensable building blocks. Their utility is primarily centered on their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules.
This technical guide focuses on 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (CAS Number: 1256346-26-5 ), a polysubstituted phenylboronic acid with significant potential in the synthesis of novel pharmaceutical agents. The unique arrangement of its substituents—a chloro group, a fluoro group, and a methoxyethoxy side chain—offers a nuanced profile of electronic and steric properties that can be exploited to fine-tune the physicochemical and pharmacological characteristics of a target molecule. This guide will provide a comprehensive overview of its synthesis, key properties, and a detailed examination of its application in synthetic workflows relevant to drug discovery.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a key building block is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
| Property | Value | Source |
| CAS Number | 1256346-26-5 | [1] |
| Molecular Formula | C₉H₁₁BClFO₄ | [1] |
| Molecular Weight | 248.44 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available (the related 3-methoxy compound melts at 233-234 °C) | [2] |
| Boiling Point | Not available (predicted to be >300 °C) | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. |
Safety and Handling:
While specific toxicity data for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid, this compound should be considered an irritant, particularly to the eyes.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.
Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: A Detailed Protocol
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target boronic acid.
Step-by-Step Experimental Protocol (Adapted from EP2231678A1[2])
Part A: Synthesis of the Precursor, 1-Chloro-3-fluoro-2-(2-methoxyethoxy)benzene
The synthesis of the starting material can be accomplished via a standard Williamson ether synthesis from 2-chloro-6-fluorophenol and 2-methoxyethyl bromide.
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To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
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Add 2-methoxyethyl bromide (1.1 equivalents) and heat the reaction mixture to reflux.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene.
Part B: Synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel, dissolve 1-chloro-3-fluoro-2-(2-methoxyethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
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Quench the reaction by the slow addition of 2 M hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid as a solid.
Self-Validation and Causality: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial for the regioselective deprotonation at the position ortho to the fluorine atom, which is the most acidic proton due to the inductive effect of the adjacent fluorine. The subsequent trapping with an electrophilic boron source like trimethyl borate, followed by acidic workup, is a standard and reliable method for the formation of the boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an electrophilic partner, typically an aryl or heteroaryl halide or triflate.
Diagram 2: Generalized Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid. Reaction conditions may require optimization depending on the specific substrates used.
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To a reaction vial, add the aryl bromide (1 equivalent), 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents).
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Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).
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Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Trustworthiness through Self-Validation: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The use of a palladium(0) source is essential to initiate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, often including water, can enhance the solubility of the reagents and the rate of reaction. The progress of the reaction should always be monitored to determine the optimal reaction time and to identify any potential side products.
Conclusion and Future Perspectives
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its polysubstituted nature provides a handle for introducing specific electronic and steric features into target molecules, which can be critical for optimizing biological activity, selectivity, and pharmacokinetic properties. The synthetic route, adaptable from established procedures, is robust and scalable. Its primary application in Suzuki-Miyaura cross-coupling reactions is well-established and allows for the efficient construction of complex molecular architectures. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the strategic application of such well-defined and functionalized building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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ChemWhat. 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid CAS#: 1256346-26-5. Available from: [Link]
- European Patent Office. EP2231678A1 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
